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Compound of Interest

Compound Name: Patamostat

Cat. No.: B044767

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Upamostat's performance with alternative
treatments across different indications, based on published clinical trial data. It includes
detailed experimental protocols and visual representations of signaling pathways and trial
designs to support independent validation and further research.

Mechanism of Action: Inhibition of the Urokinase-
Type Plasminogen Activator (UPA) System

Upamostat is an orally available prodrug of WX-UK1, a potent inhibitor of the serine protease
urokinase-type plasminogen activator (uPA).[1][2] The uPA system is a key player in cancer
progression, particularly in tumor invasion and metastasis.[3][4][5] uPA, upon binding to its
receptor (UPAR) on the cell surface, converts plasminogen to plasmin. Plasmin, in turn,
degrades components of the extracellular matrix (ECM) and activates other proteases like
matrix metalloproteinases (MMPs), facilitating cancer cell migration and invasion.[6][7] By
inhibiting uPA, Upamostat aims to disrupt this proteolytic cascade.[8]
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Upamostat's inhibition of the uPA signaling pathway.
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Upamostat in Pancreatic Cancer

Upamostat has been investigated as a potential treatment for locally advanced, unresectable
pancreatic cancer in combination with gemcitabine.

Comparison with Gemcitabine Monotherapy

A Phase 1 dose-escalation trial evaluated the safety and preliminary efficacy of Upamostat in
combination with gemcitabine. While this was not a direct comparative trial with a gemcitabine-
alone arm, historical data for gemcitabine monotherapy provides a benchmark for efficacy.

. . Upamostat + Gemcitabine Gemcitabine Monotherapy
Efficacy Endpoint

(Phase 1)[9] (Historical)
Best Overall Response
Partial Response (PR) 0% ~5-10%
Stable Disease (SD) 70.6% ~30-40%
Progressive Disease (PD) 23.5% ~50-60%
Selected Grade 3/4 Adverse Events Upamostat + Gemcitabine (n=17)[9]
Hematological
Leucopenia 29.4%
Neutropenia 35.3%
Thrombocytopenia 23.5%
Anemia 17.6%
Non-Hematological
Sinus Bradycardia 5.9% (possibly linked to Upamostat)
Rash 11.8%
Interstitial Lung Disease 11.8%
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Experimental Protocol: Phase 1 Dose-Escalation Study
(NCT05329597)[10]

¢ Objective: To determine the maximum tolerated dose (MTD), safety, and preliminary efficacy
of Upamostat combined with gemcitabine.[10]

o Patient Population: 17 patients with locally advanced unresectable or metastatic pancreatic
cancer.[9]

e Treatment Regimen:

o Upamostat was administered orally once daily at escalating doses (100, 200, 400, and
600 mg).[11]

o For the first 7 days, patients received Upamostat monotherapy.[9]

o This was followed by 21 days of combination treatment where gemcitabine (1000 mg/m?)
was administered on days 8 and 15.[9][11]

o Subsequent 21-day cycles consisted of daily Upamostat with gemcitabine on days 1 and
8.[11]

o Assessments: Safety, tumor response (RECIST 1.1), pharmacokinetics, and biomarker
analysis (CA19-9, D-dimer).[11][10]
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Workflow of the Phase 1 pancreatic cancer trial.

Upamostat in Breast Cancer

Upamostat was evaluated in a Phase 2 clinical trial for first-line treatment of HER2-negative
metastatic breast cancer, in combination with capecitabine.

Comparison with Capecitabine Monotherapy

The study directly compared the efficacy of Upamostat plus capecitabine against capecitabine

alone.
Efficacy Endpoint Upamostat + Capecitabine = Capecitabine Monotherapy
Median Progression-Free
] 8.3 months[12] 7.5 months[12]
Survival (PFS)
6-Month PFS Rate 56%[12] 50%[12]

Note: The difference in median PFS was not statistically significant.[12]

Selected Adverse Events

Upamostat + Capecitabine = Capecitabine Monotherapy
(Any Grade)

Hand-Foot Syndrome 77%[12] 46%[12]

Experimental Protocol: Phase 2 Randomized Study

» Objective: To assess the efficacy and safety of Upamostat in combination with capecitabine

compared to capecitabine alone.
o Patient Population: 132 women with HER2-negative metastatic breast cancer.[12]
e Treatment Arms:

o Arm A: Upamostat plus capecitabine.

o Arm B: Capecitabine monotherapy.
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e Primary Endpoint: Progression-free survival.[12]

Upamostat in COVID-19

A pilot study assessed the efficacy and safety of Upamostat for the outpatient treatment of
symptomatic COVID-19.

Comparison with Placebo

The randomized, double-blind, placebo-controlled trial evaluated two different doses of

Upamostat.

. . Upamostat (200 Upamostat (400
Efficacy Endpoint Placebo
mg) mg)
Median Time to
Sustained Recovery
4 days[13][14] 3 days[13][14] 8 days[13][14]
from Severe
Symptoms
) 2.4% (combined
Incidence of New
Upamostat groups) 20%][13][14]
Severe Symptoms
[13][14]
o 15% (3 patients)[13]
Hospitalization Rate 0%[13][14]
[14]
Safety Upamostat Placebo

1 patient (mild skin rash) in the

Drug-Related Adverse Events

Not reported

400 mg group.[13][14]

Experimental Protocol: Phase 2/3 Randomized, Placebo-
Controlled Study (NCT04723537)[15][16]

o Objective: To evaluate the safety and efficacy of Upamostat in adult outpatients with COVID-

19.[15]
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o Patient Population: 61 patients with symptomatic, diagnostically confirmed COVID-19 not
requiring hospitalization.[13]

e Treatment Arms (Part A):

o Upamostat 200 mg daily for 14 days.[16]

o Upamostat 400 mg daily for 14 days.[16]

o Placebo daily for 14 days.[16]

e Primary Endpoint (Part A): Safety and tolerability to select a dose for Part B.[15]

o Key Assessments: Daily symptom questionnaires, physical and laboratory examinations
periodically over 8 weeks.[13][16]
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Workflow of the Phase 2/3 COVID-19 outpatient trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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upamostat-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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